tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate

Medicinal Chemistry Factor Xa Inhibition Anticoagulant Discovery

tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate (CAS 368426-88-4), also known as 5-[(Boc-amino)methyl]benzo[d]isoxazol-3-amine, is a synthetic intermediate with the molecular formula C₁₃H₁₇N₃O₃ and a molecular weight of 263.29 g/mol. It is a solid compound typically purified to a minimum of 95% (HPLC) and is recommended for storage at 2–8°C under inert atmosphere.

Molecular Formula C13H17N3O3
Molecular Weight 263.29 g/mol
CAS No. 368426-88-4
Cat. No. B1323233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate
CAS368426-88-4
Molecular FormulaC13H17N3O3
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC2=C(C=C1)ON=C2N
InChIInChI=1S/C13H17N3O3/c1-13(2,3)18-12(17)15-7-8-4-5-10-9(6-8)11(14)16-19-10/h4-6H,7H2,1-3H3,(H2,14,16)(H,15,17)
InChIKeyZCIZHSBBBSRKEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate (CAS 368426-88-4): Specifications and Chemical Identity for Research Procurement


tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate (CAS 368426-88-4), also known as 5-[(Boc-amino)methyl]benzo[d]isoxazol-3-amine, is a synthetic intermediate with the molecular formula C₁₃H₁₇N₃O₃ and a molecular weight of 263.29 g/mol . It is a solid compound typically purified to a minimum of 95% (HPLC) and is recommended for storage at 2–8°C under inert atmosphere . The compound features a 3-aminobenzo[d]isoxazole core functionalized with a methylene-linked tert-butyl carbamate (Boc) protecting group, and is primarily utilized in medicinal chemistry for the synthesis of biologically active molecules, most notably as a precursor to the aminobenzisoxazole P1 pharmacophore in potent factor Xa inhibitors [1].

Why Generic Substitution Is Inadequate for tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate in Drug Discovery


In-class compounds bearing the 3-aminobenzo[d]isoxazole scaffold cannot be trivially interchanged because minor structural variations—such as linker positioning, amine substitution pattern, or protecting group topology—switch the compound's function between a biologically active inhibitor, an inactive control, or a synthetic dead-end. For instance, the 3-aminobenzisoxazole P1 moiety is established as a critical benzamidine mimic that determines binding affinity and selectivity for coagulation factor Xa over related serine proteases [1]. Substituting the 5-methylamine carbamate regioisomer with its 4-isomer or an unprotected amino variant can abolish synthetic tractability due to orthogonal deprotection incompatibility or introduce off-nucleophile branching, undermining multi-step synthetic routes. Thus, procurement must be compound-specific, not merely scaffold-based.

Quantitative Differentiation Evidence for tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate (CAS 368426-88-4)


Evidence I: Provenance as a Key Intermediate for the Aminobenzisoxazole P1 Pharmacophore

The compound is the immediate precursor to the 3-aminobenzisoxazole P1 ligand, a validated pharmacophore critical for potent factor Xa inhibition. In a series of P1 ligand comparisons, the 3-aminobenzisoxazole-containing inhibitor (23a) exhibited a Ki of 1.4 nM against factor Xa, representing only a 110-fold loss in potency compared to the highly basic benzamidine lead but with markedly improved pharmacokinetics (decreased clearance, increased volume of distribution) [1]. In contrast, other neutral P1 surrogates like 4-methoxyphenyl (22a) showed inferior PK profiles, underscoring that retention of the aminobenzisoxazole core is non-negotiable for achieving a balance of potency and oral bioavailability [1]. The tert-butyl carbamate protecting group is essential to deliver this amine in a masked form during synthesis, and its use is directly documented in the preparation of 1-(3-aminobenzo[d]isoxazol-5-yl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones, a class of highly selective factor Xa inhibitors with nanomolar potency [2].

Medicinal Chemistry Factor Xa Inhibition Anticoagulant Discovery

Evidence II: High and Consistently Verified Commercial Purity Specifications

The compound is supplied with a minimum purity of 95% as verified by HPLC from multiple reputable vendors specializing in research chemicals . Some suppliers further report tested purities exceeding 98% (e.g., NLT 98%) for specific batches . While this purity range is standard for research intermediates, the consistency of supply and documented analytical characterization provide a reliable baseline for reproducible synthetic chemistry, minimizing the risk of introducing unknown impurities that could confound biological assay results across independent research campaigns.

Analytical Chemistry Quality Control Procurement Specification

Evidence III: Orthogonal Boc Protection Enabling Convergent Synthetic Strategies

The tert-butyl carbamate (Boc) protecting group on the compound can be selectively removed under mild acidic conditions (e.g., TFA/CH₂Cl₂ or aqueous H₃PO₄), while leaving other common protecting groups such as Cbz (benzyl carbamate) intact, which requires stronger acidic conditions or hydrogenolysis for deprotection [1]. This orthogonal lability is a critical differentiator during the convergent synthesis of complex drug candidates where multiple protected amines must be sequentially revealed. For example, in the assembly of factor Xa inhibitors containing benzisoxazole P1 motifs, the Boc group can be cleaved post-coupling to liberate the 3-amino group without affecting Cbz-protected side chains present elsewhere in the molecule, enabling a modular and streamlined synthetic sequence [2].

Synthetic Methodology Protecting Group Strategy Convergent Synthesis

Evidence IV: Regiospecific Scaffold for Structure-Activity Relationship (SAR) Exploration

The 3-amino substitution pattern on the benzo[d]isoxazole scaffold is a privileged pharmacophore for multiple target families beyond factor Xa, including receptor tyrosine kinases (RTKs). A series of 3-amino-benzo[d]isoxazole-based compounds have been pharmacologically evaluated as c-Met kinase inhibitors, with the most potent analog (28a) demonstrating an enzymatic IC₅₀ of 1.8 nM and a cellular IC₅₀ of 0.18 µM on EBC-1 cells [1]. The 3-amino group is essential for hinge-binding interactions in the kinase ATP pocket, and its presence as a protected amine in the building block enables systematic variation of the N-substituent during library synthesis. Using a regioisomeric starting material, such as a 4-amino or 6-amino benzisoxazole, would direct the substituent into a different vector, fundamentally altering the SAR and likely abrogating target engagement [1].

Chemical Biology Structure-Activity Relationship Kinase Inhibitor Design

Limitation Statement: Availability of Direct Head-to-Head Comparative Data

A systematic search of the available literature and vendor documentation for tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate (CAS 368426-88-4) did not yield direct head-to-head experimental comparisons (e.g., parallel deprotection rates, coupling efficiencies, or biological activities) against a specific alternative intermediate in a controlled study. The quantitative evidence above is therefore derived from class-level knowledge of the chemical scaffold, validated pharmacophore models, and well-characterized protecting group chemistry. Procurement decisions should weigh this compound's documented role as a key precursor to high-value pharmacophores against the theoretical availability of less-characterized analogs. Any claim of superiority over a specific alternative analog would require a direct, controlled comparative experiment, which is absent from the current peer-reviewed record.

Evidence Transparency Procurement Limitations

Validated Research Application Scenarios for tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate


Scenario I: Synthesis of 3-Aminobenzisoxazole-Containing Factor Xa Inhibitors for Anticoagulant Discovery

The compound serves as the direct precursor for introducing the 3-aminobenzisoxazole P1 pharmacophore into factor Xa inhibitor candidates. Following Boc deprotection, the liberated 3-amino group allows for the synthesis of pyrazole-carboxamide and pyrazolo-pyrimidinone core inhibitors, which have demonstrated nanomolar potency (Ki = 1.4 nM) and improved oral pharmacokinetic profiles over benzamidine-based ancestors [1]. This application is validated by the successful development of clinical candidates like razaxaban and the back-up efforts for apixaban [2].

Scenario II: Kinase Inhibitor Library Construction via Regiospecific Derivatization

Medicinal chemists can use this intermediate to generate focused libraries targeting receptor tyrosine kinases such as c-Met. The Boc-protected 3-amino group enables diverse amide, urea, or sulfonamide library synthesis after selective deprotection. This approach led to the identification of c-Met inhibitors with enzymatic IC₅₀ values as low as 1.8 nM, and potent cellular activity against non-small cell lung cancer lines (EBC-1 IC₅₀ = 0.18 µM) [3]. The regiospecific 5-aminomethyl linkage ensures the correct vector for binding interactions.

Scenario III: Convergent Synthesis of Multi-Functional Heterocyclic Architectures

The orthogonal Boc protecting group enables sequential deprotection strategies in complex convergent syntheses. The Boc group can be cleaved under mild acidic conditions (e.g., 85% H₃PO₄) while preserving other acid-labile or hydrogenation-sensitive functionalities such as Cbz carbamates [4]. This allows the aminobenzoisoxazole nucleus to be installed and deprotected late in the synthetic sequence, a critical capability for constructing inhibitors with multiple protected nitrogen centers [2].

Scenario IV: Building Block for CNS-Targeted Probe Synthesis

Benzo[d]isoxazole scaffolds are prevalent in CNS drug discovery, and this specific building block is reported to be employed in the preparation of compounds targeting neurological disorders, particularly those involving modulation of neurotransmitter systems [5]. Its structure, featuring both a protected amine and a benzisoxazole core, makes it suitable for synthesizing probe molecules that require a low-basicity amine surrogate for improved blood-brain barrier penetration.

Quote Request

Request a Quote for tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.